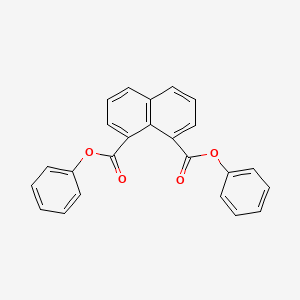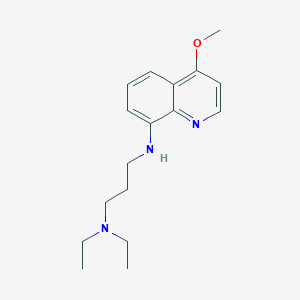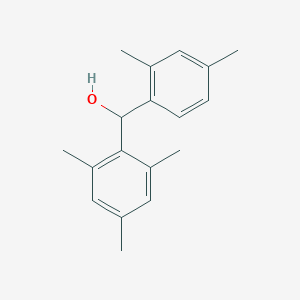
2-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(aminooxy)-, hydrochloride (11): is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of butanoic acid, where an aminooxy group is attached to the second carbon atom, and it is combined with hydrochloride in a 1:1 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) typically involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy derivative. The final product is obtained by treating the aminooxy derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and as a precursor for other aminooxy compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: In the industrial sector, butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
Hydroxylamine hydrochloride: A compound with the formula NH2OH·HCl, used in the synthesis of oximes.
Aminooxyacetic acid: A compound with a similar aminooxy group but different structural features.
Uniqueness: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is unique due to the presence of both the aminooxy group and the hydrochloride salt, which imparts specific chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a useful tool in biochemical research.
Eigenschaften
CAS-Nummer |
54716-30-2 |
|---|---|
Molekularformel |
C4H10ClNO3 |
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
2-aminooxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-3(8-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
InChI-Schlüssel |
ONNXJNLCGRWYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)









